molecular formula C38H45N5O5 B1235965 Scutianine F CAS No. 64309-19-9

Scutianine F

Cat. No. B1235965
CAS RN: 64309-19-9
M. Wt: 651.8 g/mol
InChI Key: OKWFLKIFQAURIN-RQXRXZBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutianine F is a cyclic peptide.

Scientific Research Applications

Antimicrobial Activity

Scutianine F, a cyclopeptide alkaloid, has been identified in studies focusing on the antimicrobial properties of compounds extracted from plants like Scutia buxifolia. Research has shown that these compounds, including Scutianine F, exhibit activity against various bacteria and yeasts, suggesting their potential use in antimicrobial applications (Morel et al., 2005).

Structure and Chemical Composition

Scutianine F's structure has been extensively studied, contributing to the understanding of its chemical properties and potential applications. Detailed structural analysis through spectroscopic techniques has provided insights into its composition and has paved the way for further exploration in various scientific applications (Maldaner et al., 2011).

Analgesic Potential

In the realm of pain management, some cyclopeptide alkaloids, including Scutianine F, have been explored for their potential analgesic effects. Studies have investigated these compounds in models of acute and chronic pain, highlighting their relevance in the development of new pain-relieving agents (Trevisan et al., 2009).

Antioxidant Activities

Scutianine F has also been implicated in studies investigating the antioxidant activities of various plant-derived compounds. Its potential role in preventing diseases caused by free radicals makes it a candidate for exploration in the field of natural antioxidant agents (Boligon et al., 2009).

properties

CAS RN

64309-19-9

Molecular Formula

C38H45N5O5

Molecular Weight

651.8 g/mol

IUPAC Name

(2S)-N-[(3S,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C38H45N5O5/c1-25(2)34-33(42-36(45)32-15-10-22-43(32)38(47)31(39-3)24-28-13-8-5-9-14-28)37(46)41-30(23-27-11-6-4-7-12-27)35(44)40-21-20-26-16-18-29(48-34)19-17-26/h4-9,11-14,16-21,25,30-34,39H,10,15,22-24H2,1-3H3,(H,40,44)(H,41,46)(H,42,45)/b21-20-/t30-,31-,32-,33-,34-/m0/s1

InChI Key

OKWFLKIFQAURIN-RQXRXZBQSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC

SMILES

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC

Canonical SMILES

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scutianine F
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Reactant of Route 6
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